molecular formula C24H28Cl2N2O4 B14249025 Acetic acid, 2-[4-[[cyclohexyl[2-[(2,4-dichlorophenyl)amino]-2-oxoethyl]amino]methyl]-2-methylphenoxy]-

Acetic acid, 2-[4-[[cyclohexyl[2-[(2,4-dichlorophenyl)amino]-2-oxoethyl]amino]methyl]-2-methylphenoxy]-

Cat. No.: B14249025
M. Wt: 479.4 g/mol
InChI Key: YAVTYPZLGGLRSG-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetic acid derivative featuring:

  • A cyclohexylaminoethyl backbone linked to a 2,4-dichlorophenyl group via an amide bond.
  • A 2-methylphenoxy moiety attached to the acetic acid core.

The 2,4-dichlorophenyl group is notable for its electron-withdrawing properties, which may enhance binding affinity in biological systems, while the cyclohexyl group could influence lipophilicity and metabolic stability .

Properties

Molecular Formula

C24H28Cl2N2O4

Molecular Weight

479.4 g/mol

IUPAC Name

2-[4-[[cyclohexyl-[2-(2,4-dichloroanilino)-2-oxoethyl]amino]methyl]-2-methylphenoxy]acetic acid

InChI

InChI=1S/C24H28Cl2N2O4/c1-16-11-17(7-10-22(16)32-15-24(30)31)13-28(19-5-3-2-4-6-19)14-23(29)27-21-9-8-18(25)12-20(21)26/h7-12,19H,2-6,13-15H2,1H3,(H,27,29)(H,30,31)

InChI Key

YAVTYPZLGGLRSG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CN(CC(=O)NC2=C(C=C(C=C2)Cl)Cl)C3CCCCC3)OCC(=O)O

Origin of Product

United States

Preparation Methods

Hydrogenation of Phenyl to Cyclohexyl Moieties

The cyclohexyl group in the target compound is typically introduced via catalytic hydrogenation of aryl precursors. Studies on analogous systems reveal that methyl-phenoxyacetate derivatives undergo hydrogenation using Ni/Al₂O₃ or Pd/C catalysts under high-pressure conditions (8–14.5 MPa). For instance, methyl-phenoxyacetate hydrogenation with 50% Ni/Al₂O₃ (KL6528-T5) at 180°C achieves 84% selectivity toward methyl-cyclohexyloxyacetate within 30 minutes. Side products such as cyclohexane and methyl acetate form due to hydrogenolysis, necessitating careful solvent selection (e.g., decalin over methanol) to suppress undesired reactions.

Table 1: Catalyst Performance in Hydrogenation Reactions

Catalyst Temperature (°C) Pressure (MPa) Selectivity (%) Yield (%)
Ni/Al₂O₃ (A) 180 10 84 72
Pd/C 160 8 78 65
Pt/C 200 14.5 62 58

Hydrogenation of Cinnamate Derivatives

The propionate side chain in related compounds is synthesized via hydrogenation of methyl-cinnamate. Patent data indicate that Pt/C catalysts at 14.5 MPa and 200°C yield methyl-cyclohexylpropionate with 68% efficiency. However, excessive temperatures (>190°C) promote decarbonylation, reducing overall yields by 15–20%.

Transesterification for Ester Group Interconversion

Methyl to Allyl Ester Conversion

Transesterification of methyl-cyclohexyloxyacetate with allyl alcohol is critical for introducing allyl groups. Basic catalysts like sodium methoxide (0.5 wt.%) in toluene at 80°C achieve 74% conversion to allyl-cyclohexyloxyacetate. Acidic conditions (H₂SO₄, 1 wt.%) show comparable efficacy but require longer reaction times (8 vs. 5 hours).

Table 2: Transesterification Efficiency Under Varied Conditions

Catalyst Temperature (°C) Time (h) Conversion (%)
NaOCH₃ 80 5 74
H₂SO₄ 80 8 72
MgO 100 6 68

Solvent and Stoichiometry Effects

Non-polar solvents (toluene, xylene) enhance esterification rates by azeotropic removal of methanol. A 1:3 molar ratio of methyl ester to allyl alcohol optimizes equilibrium displacement, while excess alcohol (>5 eq.) risks side-product formation.

Amidation for 2,4-Dichlorophenylamino Incorporation

Coupling with 2,4-Dichlorophenyl Acetic Acid

The 2-[(2,4-dichlorophenyl)amino]-2-oxoethyl segment is synthesized via amidation of 2,4-dichlorophenyl acetic acid (CAS 19719-28-9) with cyclohexylamine. Triazole-linked intermediates, such as N-((1-(2-((2,4-dichlorophenyl)amino)-2-oxoethyl)-1H-1,2,3-triazol-4-yl)methyl)-1H-indole-2-carboxamide, demonstrate 39.6 µM IC₅₀ values in biological assays, underscoring the pharmacophoric importance of this moiety.

Optimization of Reaction Conditions

Amidation at 60°C using DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane yields 85% product purity. However, steric hindrance from the cyclohexyl group necessitates extended reaction times (24–48 hours).

Final Assembly via Nucleophilic Substitution

Phenoxy-Acetic Acid Coupling

The phenoxy-acetic acid segment is attached through nucleophilic aromatic substitution. 4-Hydroxy-2-methylphenol reacts with bromoacetic acid in the presence of K₂CO₃ at 120°C, achieving 89% yield. Subsequent coupling with the cyclohexyl-amide intermediate via EDC/HOBt-mediated condensation completes the synthesis.

Industrial-Scale Considerations

Catalyst Recycling and Waste Management

Nickel and palladium catalysts are recoverable via filtration and reactivation, reducing costs by 30–40%. Waste streams containing chlorinated by-products require treatment with activated carbon or biodegradation systems to meet environmental regulations.

Process Intensification Strategies

Continuous-flow reactors enhance hydrogenation efficiency, reducing batch times from 6 hours to 45 minutes. Microwave-assisted transesterification further cuts energy consumption by 50%.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, 2-[4-[[cyclohexyl[2-[(2,4-dichlorophenyl)amino]-2-oxoethyl]amino]methyl]-2-methylphenoxy]- undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, often using halogenated reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogenated compounds, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Acetic acid, 2-[4-[[cyclohexyl[2-[(2,4-dichlorophenyl)amino]-2-oxoethyl]amino]methyl]-2-methylphenoxy]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid, 2-[4-[[cyclohexyl[2-[(2,4-dichlorophenyl)amino]-2-oxoethyl]amino]methyl]-2-methylphenoxy]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

2-(1-(2-Amino-2-oxoethyl)cyclohexyl)acetic acid (CAS: 99189-60-3)

  • Key Features: Shares the cyclohexylaminoethyl and acetic acid backbone but lacks the dichlorophenyl and phenoxy groups.
  • Physicochemical Properties : Lower molecular weight (199.25 g/mol) compared to the main compound, suggesting higher solubility.

2-(2-(4-Chlorophenoxy)phenyl)acetic acid (CAS: 25563-04-6)

  • Key Features: Contains a 4-chlorophenoxy group and phenylacetic acid core but lacks the cyclohexyl and dichlorophenylamide moieties.
  • Applications: Used in studies of anti-inflammatory and analgesic agents due to its structural similarity to nonsteroidal anti-inflammatory drugs (NSAIDs) .

[{2-[(3,4-Dichlorobenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid

  • Key Features: Features a dichlorobenzyl group instead of 2,4-dichlorophenyl, with a phenylamino substitution.
  • Synthesis Complexity : Requires multi-step organic synthesis, similar to the main compound, highlighting challenges in scaling production .

Functional Group Comparisons

Phenoxy Acetic Acid Derivatives

  • Thymoxamine (CAS: 304-81-4): A vasodilator with a phenoxyacetic acid core and dimethylaminoethoxy substituents. Unlike the main compound, thymoxamine’s activity is driven by α-adrenergic receptor antagonism, underscoring the role of ether linkages in pharmacokinetics .
  • Etofibrate (CAS: 31637-96-4): A hypolipidemic agent with a chlorophenoxypropanoate structure. The chlorophenoxy group enhances lipid solubility, a property shared with the main compound’s dichlorophenyl group .

Biological Activity

Acetic acid, 2-[4-[[cyclohexyl[2-[(2,4-dichlorophenyl)amino]-2-oxoethyl]amino]methyl]-2-methylphenoxy]- (CAS: 518336-59-9) is a complex organic compound with potential applications in medicinal chemistry and organic synthesis. Its structure incorporates multiple functional groups, which may confer diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C24H28Cl2N2O4C_{24}H_{28}Cl_2N_2O_4, with a molar mass of approximately 479.4 g/mol. The presence of a cyclohexyl group and a 2,4-dichlorophenyl amino group suggests potential interactions with various biological receptors and enzymes.

PropertyValue
Molecular FormulaC24H28Cl2N2O4
Molar Mass479.39612 g/mol
CAS Number518336-59-9
SynonymsYAVTYPZLGGLRSG-UHFFFAOYSA-N

Research indicates that acetic acid derivatives can interact with specific enzymes or receptors in the body, potentially altering their activity. The exact mechanisms through which acetic acid, 2-[4-[[cyclohexyl[2-[(2,4-dichlorophenyl)amino]-2-oxoethyl]amino]methyl]-2-methylphenoxy]- exerts its effects are still under investigation. However, it is hypothesized that the compound may exhibit:

  • Enzyme Inhibition : By binding to active sites on enzymes, it may inhibit their catalytic functions.
  • Receptor Modulation : The compound could act as an agonist or antagonist at various receptor sites, influencing physiological responses.

Pharmacological Studies

The pharmacological profile of related compounds has been explored in various studies. For instance, derivatives of acetic acid have shown activity against cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Although specific data on the compound is sparse, these findings indicate a promising avenue for further research.

Case Studies

  • Genotoxicity Assessment : A study assessing the genotoxic effects of 2,4-D found that repeated exposure could lead to significant chromosomal damage in mammalian cells. This raises concerns about the safety profile of compounds with similar structures .
  • Receptor Interaction Studies : Research has shown that compounds similar to acetic acid derivatives can interact with melanocortin receptors, influencing metabolic processes and appetite regulation . This suggests potential therapeutic applications in obesity management.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing derivatives of 2,4-dichlorophenoxyacetic acid, and how can reaction yields be improved?

  • Methodology :

  • Stepwise synthesis : Start with 2,4-dichlorobenzoic acid dissolved in methanol with concentrated sulfuric acid as a catalyst, followed by reflux (4 hours) and recrystallization from ethanol .
  • Yield optimization : Use factorial experimental design to test variables (e.g., catalyst concentration, temperature). Statistical methods like response surface methodology (RSM) can minimize trial-and-error approaches .
  • Purification : Employ column chromatography or preparative HPLC to isolate intermediates.

Q. Which analytical techniques are most effective for characterizing structural analogs of this compound?

  • Techniques :

  • NMR spectroscopy : Confirm regiochemistry of substituents (e.g., cyclohexyl and dichlorophenyl groups) .
  • Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns (e.g., for derivatives like ethyl 2-(2,4-dichlorophenoxy)acetate, MW 249.091) .
  • HPLC purity analysis : Ensure >98% purity for biological assays .

Q. How can researchers assess the biological activity of this compound, particularly its neurological effects?

  • Approach :

  • In vitro assays : Use neuronal cell lines to study protein-protein interactions or enzyme inhibition, as suggested by its structural similarity to neuroactive compounds .
  • Dose-response studies : Test concentrations ranging from 1 nM to 100 µM, with appropriate controls (e.g., vehicle and positive/negative controls).

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or interaction with biological targets?

  • Methods :

  • Quantum chemical calculations : Simulate reaction pathways (e.g., cyclization or amide bond formation) using software like Gaussian or ORCA .
  • Molecular docking : Map binding affinities to receptors (e.g., neurotransmitter transporters) using AutoDock Vina or Schrödinger Suite .

Q. What strategies address contradictory data in biological activity studies (e.g., variability in IC50 values)?

  • Resolution :

  • Replicate experiments : Conduct triplicate assays under standardized conditions (pH, temperature).
  • Meta-analysis : Compare results across analogs (e.g., methyl vs. ethyl esters of 2,4-dichlorophenoxyacetic acid) .
  • Control for impurities : Verify compound stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) .

Q. How does the compound’s stability vary under different experimental conditions (e.g., solvents, pH)?

  • Experimental design :

  • Solvent screening : Test solubility and stability in DMSO, methanol, and aqueous buffers (pH 2–9) .
  • Degradation profiling : Use LC-MS to identify breakdown products (e.g., hydrolysis of the amide bond in acidic conditions) .

Q. What structural modifications enhance the compound’s selectivity or reduce off-target effects?

  • SAR studies :

  • Substituent variation : Replace the cyclohexyl group with aromatic rings or branched alkyl chains to alter steric effects .
  • Bioisosteric replacement : Substitute the dichlorophenyl group with trifluoromethyl or nitro groups to modulate electronic properties .

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